Cas no 1094396-87-8 ((R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid)

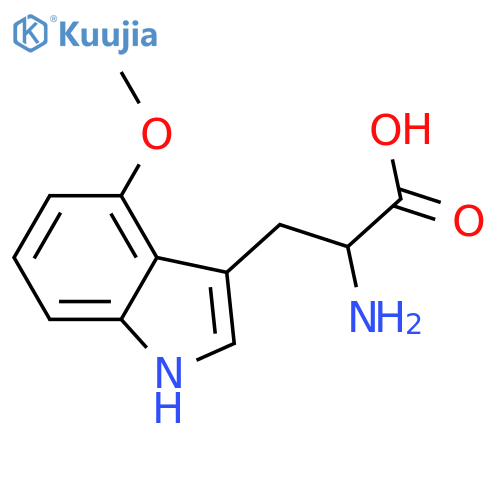

1094396-87-8 structure

商品名:(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

CAS番号:1094396-87-8

MF:C12H14N2O3

メガワット:234.251163005829

MDL:MFCD17214439

CID:1040007

PubChem ID:67247665

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

- (2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

- 4-METHOXY-D-TRYPTOPHAN

- AK-95333

- ANW-66858

- CTK8C1537

- KB-209835

- SureCN2013303

- 1094396-87-8

- DB-327962

- A854477

- SCHEMBL2013303

- (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoicacid

- AKOS016008020

- DTXSID00736675

- CS-0335411

-

- MDL: MFCD17214439

- インチ: InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1

- InChIKey: VYXPKRIKQJEAOO-MRVPVSSYSA-N

- ほほえんだ: COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 234.10044231g/mol

- どういたいしつりょう: 234.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D491367-1G |

4-METHOXY-D-TRYPTOPHAN |

1094396-87-8 | 95% | 1g |

$1440 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53650-0.25g |

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

1094396-87-8 | 97% | 0.25g |

¥1879.0 | 2024-07-19 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0043-1g |

4-METHOXY-D-TRYPTOPHAN |

1094396-87-8 | 95% | 1g |

$1000 | 2023-09-07 | |

| Alichem | A199008708-1g |

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

1094396-87-8 | 95% | 1g |

$1356.30 | 2023-09-04 | |

| Chemenu | CM146364-1g |

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

1094396-87-8 | 95% | 1g |

$1103 | 2023-11-25 | |

| Aaron | AR0097UK-250mg |

4-Methoxy-D-tryptophan |

1094396-87-8 | 97% | 250mg |

$223.00 | 2025-02-13 | |

| Ambeed | A851150-1g |

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

1094396-87-8 | 95+% | 1g |

$692.0 | 2024-04-26 | |

| Advanced ChemBlocks | P42686-250mg |

4-Methoxy-D-tryptophan |

1094396-87-8 | 95% | 250mg |

$320 | 2024-05-20 | |

| Advanced ChemBlocks | P42686-1g |

4-Methoxy-D-tryptophan |

1094396-87-8 | 95% | 1g |

$720 | 2024-05-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53650-0.5g |

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |

1094396-87-8 | 97% | 0.5g |

¥2779.0 | 2024-07-19 |

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

1094396-87-8 ((R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid) 関連製品

- 107447-04-1((S)-Methyl 2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoate)

- 399030-99-0((R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

- 89496-02-6((R)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid)

- 16533-77-0(2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid)

- 25197-96-0((S)\u200b-\u200b2-\u200bAmino-\u200b3-\u200b(5-\u200bmethoxy-\u200b1H-\u200bindol-\u200b3-\u200byl)\u200bpropanoic Acid)

- 406938-53-2(4-Methoxy-L-tryptophan)

- 808145-87-1(D-Tryptophan,7-methoxy-)

- 28052-84-8(5-Methoxy-DL-tryptophan)

- 16730-11-3(6-Methoxy-L-tryptophan)

- 33600-67-8(2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1094396-87-8)(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):623.0